![molecular formula C17H26N2O4S B7685934 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide](/img/structure/B7685934.png)
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide is an organic compound that features a seven-membered azepane ring, an oxoethoxy group, and a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide typically involves the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the oxoethoxy group: This step involves the reaction of the azepane derivative with an oxoethoxy-containing reagent, often under reflux conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated sulfonamides.
Aplicaciones Científicas De Investigación
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- 4-[2-(azepan-1-yl)-2-oxoethoxy]benzoic acid
Uniqueness
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring and sulfonamide moiety make it particularly interesting for medicinal chemistry applications, where it can serve as a versatile scaffold for drug development.
Propiedades
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-2-11-18-24(21,22)16-9-7-15(8-10-16)23-14-17(20)19-12-5-3-4-6-13-19/h7-10,18H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZGTNVZMQDOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(furan-2-ylmethyl)-2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7685851.png)
![N-ethyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B7685854.png)
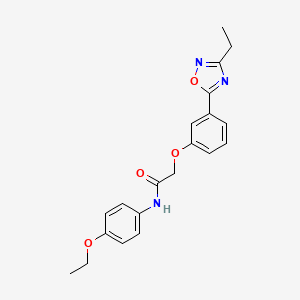
![(4Z)-3-Methyl-4-{[7-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B7685866.png)
![N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7685879.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7685884.png)
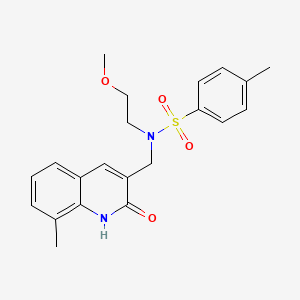
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7685899.png)
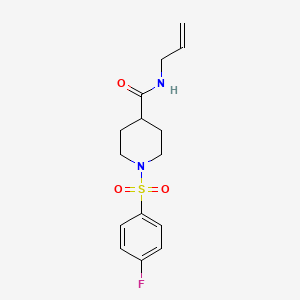
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide](/img/structure/B7685914.png)
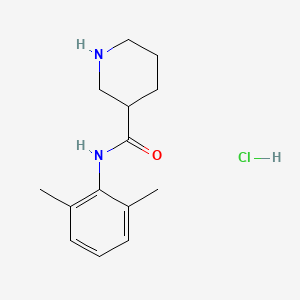
![N-cyclohexyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7685922.png)
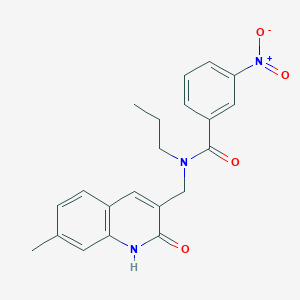
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxypropanamide](/img/structure/B7685947.png)
